3-Cbz-6-Boc-3,6-diazabicyclo[3.1.0]hexane
Description
Significance of Azabicyclo[3.1.0]hexane Scaffolds in Modern Chemical Research
The 3-azabicyclo[3.1.0]hexane framework is a recurring structural motif in a wide array of biologically active natural products, pharmaceuticals, and agrochemicals. researchgate.netnih.gov This scaffold's prevalence stems from its rigid, three-dimensional structure, which allows for the precise spatial orientation of functional groups, a critical factor for effective interaction with biological targets. unife.it Its conformational rigidity makes it an attractive isostere for the more flexible piperidine (B6355638) ring, often leading to improved pharmacological properties. nih.gov
In medicinal chemistry, compounds incorporating the 3-azabicyclo[3.1.0]hexane moiety have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antitumor, and antibacterial properties. nih.gov For instance, derivatives have been investigated as opioid receptor antagonists nih.govnih.gov, dopamine (B1211576) D3 receptor antagonists nih.gov, and dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes. nih.gov The scaffold is a key component in drugs like Bicifadine and has been integral in the development of inhibitors for enzymes such as ketohexokinase. researchgate.net The inherent strain of the fused cyclopropane (B1198618) ring also provides unique reactivity, making it a valuable intermediate for further chemical transformations. mdpi.comresearchgate.net
The development of efficient synthetic methods to access these scaffolds, including transition-metal-catalyzed cyclopropanation and other annulation strategies, has been a significant focus of recent research, highlighting their importance in contemporary organic synthesis. researchgate.netresearchgate.net
Overview of Nitrogen-Containing Bridged Bicyclic Systems as Synthetic Targets and Building Blocks
Nitrogen-containing bridged bicyclic systems, which feature at least one nitrogen atom at a bridgehead position, are a prominent class of heterocyclic compounds. rsc.orgacs.orgnih.gov These structures are common in numerous natural products and alkaloids, many of which exhibit potent biological activities. rsc.org The presence of a bridgehead nitrogen atom introduces a unique three-dimensional geometry and constrains the molecule's conformation, which can be advantageous for binding to specific biological receptors. rsc.org
These systems are not only synthetic targets due to their interesting biological profiles but also serve as versatile building blocks for the synthesis of more complex molecules. acs.orgnih.gov The synthesis of these scaffolds, however, can be challenging due to the inherent ring strain and the difficulty of installing a bridgehead nitrogen atom. rsc.org Researchers have developed various strategies to construct these frameworks, including intramolecular cyclization reactions and cycloaddition processes. rsc.orgresearchgate.net The 6-azabicyclo[3.2.1]octane ring system, for example, is considered a privileged scaffold in drug discovery. nih.gov The ability to prepare these bicyclic systems efficiently allows for the exploration of new chemical space and the development of novel therapeutic agents. acs.orgnih.gov
Contextualization of 3,6-Diazabicyclo[3.1.0]hexane as a Privileged Core Structure
Within the broader family of azabicyclic compounds, the 3,6-diazabicyclo[3.1.0]hexane core represents a particularly privileged structure. This is due to the incorporation of a second nitrogen atom, which provides an additional site for functionalization and potential interaction with biological targets. This diamino scaffold is a key building block for several important pharmaceutical agents. beilstein-journals.org
The rigid framework of the 3,6-diazabicyclo[3.1.0]hexane system, combined with the presence of two nitrogen atoms, makes it an attractive component in the design of enzyme inhibitors and receptor ligands. beilstein-journals.org The differential protection of the two nitrogen atoms allows for selective chemical manipulation, enabling the synthesis of a diverse library of derivatives. This versatility has cemented its status as a valuable scaffold in drug discovery and development.
Research Scope and Academic Focus on 3-Cbz-6-Boc-3,6-diazabicyclo[3.1.0]hexane Derivatives
The compound this compound is a specific and highly useful derivative of the parent diazabicyclic core. The presence of two distinct protecting groups, the Carboxybenzyl (Cbz) group and the tert-Butoxycarbonyl (Boc) group, is central to its utility. These protecting groups can be removed under different conditions (hydrogenolysis for Cbz and acidic conditions for Boc), allowing for the selective functionalization of either nitrogen atom.
This differential protection makes this compound a key intermediate in the synthesis of complex molecules. Research has focused on utilizing this building block to create a variety of derivatives with potential therapeutic applications. For example, it serves as a precursor for creating highly functionalized molecules with potential biological activity, where the rigid bicyclic core acts as a scaffold to present substituents in a well-defined spatial arrangement. beilstein-journals.org The ability to selectively deprotect and modify each nitrogen atom provides a powerful tool for structure-activity relationship (SAR) studies in medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H22N2O4 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
3-O-benzyl 6-O-tert-butyl 3,6-diazabicyclo[3.1.0]hexane-3,6-dicarboxylate |
InChI |
InChI=1S/C17H22N2O4/c1-17(2,3)23-16(21)19-13-9-18(10-14(13)19)15(20)22-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3 |
InChI Key |
QTBLSNAAGREVKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2C1CN(C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for the 3,6 Diazabicyclo 3.1.0 Hexane Framework
Direct Approaches to the 3,6-Diazabicyclo[3.1.0]hexane Core
Direct methodologies for constructing the 3,6-diazabicyclo[3.1.0]hexane core involve the formation of the bicyclic system in a highly convergent manner. These strategies can be broadly categorized into intramolecular cyclizations, where a single precursor molecule is folded into the target structure, and cycloaddition reactions, where two separate molecules combine to form the bicyclic framework.
Intramolecular Cyclization Strategies
Intramolecular cyclization represents a powerful approach to the 3,6-diazabicyclo[3.1.0]hexane core, offering high efficiency and stereocontrol. These methods typically involve forming the crucial cyclopropane (B1198618) ring from a pre-existing five-membered nitrogen-containing heterocycle.
Base-promoted intramolecular cyclization is an effective strategy for creating the aza-bicycle framework. mdpi.com This approach often utilizes a suitably functionalized precursor that can undergo ring closure upon treatment with a base. For instance, the intramolecular addition of vinyl cyclopropanecarboxamides has been reported as a viable method to access conformationally restricted aza[3.1.0]bicycles. nih.gov
In a specific application, researchers found that treating vinyl cyclopropanecarboxamides with potassium tert-butoxide (t-BuOK) in dimethylformamide (DMF) can induce cyclization. mdpi.com The reaction's efficiency was notably enhanced by the addition of 18-crown-6 (B118740) ether, which helped to achieve complete consumption of the starting material. mdpi.com This method provides a direct route to highly substituted 3-azabicyclo[3.1.0]hexan-2-one derivatives. mdpi.com
Table 1: Optimized Conditions for Base-Promoted Cyclization
| Entry | Base (equiv.) | Additive (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | t-BuOK (4.0) | None | DMF | 110 | 24 | 82 |
| 2 | t-BuOK (4.0) | 18-crown-6 (4.2) | DMF | 110 | 24 | - (Complete Conversion) |
Data derived from a study on the synthesis of 1-(4-chlorophenyl)-4-methyl-3-(p-tolyl)-3-azabicyclo[3.1.0]hexan-2-one. mdpi.com
Transition metal catalysis is a cornerstone for the synthesis of the 3-azabicyclo[3.1.0]hexane skeleton, with rhodium catalysts being particularly prominent. researchgate.net These reactions often involve the decomposition of a diazo compound precursor by a metal catalyst to generate a metal carbene, which then undergoes an intramolecular C-H insertion or alkene cyclopropanation. researchgate.netuni-regensburg.de
Rhodium(II) complexes are frequently used to catalyze the intramolecular cyclopropanation of α-diazoacetate precursors, leading to the efficient formation of the strained bicyclic system. researchgate.netevitachem.com This method has been successfully applied to create various aza-, oxa-, and thiabicyclo[3.1.0]hexane heterocycles. researchgate.net Other transition metals like palladium, ruthenium, gold, and copper have also been employed in similar intramolecular cyclopropanation strategies to construct the 3-azabicyclo[3.1.0]hexane framework from precursors such as nitrogen-tethered enynes or N-allyl enamine carboxylates. nih.govacs.org For example, a palladium-catalyzed asymmetric 5-exo-trig cyclization/cyclopropanation/carbonylation of 1,6-enynes has been developed to access chiral 3-azabicyclo[3.1.0]hexanes. researchgate.net
Visible-light photoredox catalysis has emerged as a mild and powerful tool for constructing complex molecular architectures, including the bicyclo[3.1.0]hexane system. nih.gov These reactions typically proceed through a stepwise radical process initiated by a single-electron transfer (SET) from an excited photocatalyst.
One such strategy involves the (3+2) annulation of cyclopropenes with aminocyclopropanes. nih.gov Under blue LED irradiation, an iridium or organic photocatalyst oxidizes the aminocyclopropane to form a radical cation. nih.gov This intermediate undergoes ring-opening to generate a distonic radical cation, which then adds to the cyclopropene (B1174273). This convergent approach allows for the synthesis of substituted bicyclo[3.1.0]hexanes under mild conditions. nih.gov While this specific example leads to an all-carbon framework, the principles can be extended to heteroatom-containing systems, representing a promising avenue for the synthesis of diazabicyclo[3.1.0]hexane derivatives.
1,3-Dipolar Cycloaddition Reactions for Bicyclo[3.1.0]hexane Annulation
1,3-Dipolar cycloadditions are powerful ring-forming reactions that can be used to construct the bicyclo[3.1.0]hexane framework. This approach involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring.
The [3+2] cycloaddition reaction between an azomethine ylide (a 1,3-dipole) and a dipolarophile like a cyclopropene or an olefin is a highly effective method for synthesizing the 3-azabicyclo[3.1.0]hexane core. beilstein-journals.orgnih.govnih.gov Azomethine ylides can be generated in situ from various precursors, such as the reaction of α-amino acids with carbonyl compounds. beilstein-journals.orgnih.gov
When reacted with cyclopropenes, azomethine ylides afford spiro-fused 3-azabicyclo[3.1.0]hexanes with high diastereoselectivity. beilstein-journals.orgnih.govnih.gov This strategy has been developed to synthesize a wide range of derivatives, including bis-spirocyclic compounds. beilstein-journals.orgnih.gov The reaction mechanism and stereoselectivity have been studied using density functional theory (DFT), revealing that the cycloaddition is HOMO(cyclopropene)-LUMO(ylide) controlled. beilstein-journals.orgnih.gov Catalytic asymmetric versions of this reaction have also been developed, using chiral copper complexes to produce enantioenriched 3-azabicyclo[3.1.0]hexane derivatives. beilstein-journals.orgrsc.org
The reaction of 6-aryl-1,5-diazabicyclo[3.1.0]hexanes with 1,3-diarylpropenones (chalcones) under microwave irradiation provides another example. d-nb.infonih.gov In this case, the diazabicyclohexane acts as a precursor to an azomethine imine, which then undergoes a [3+2] cycloaddition to yield perhydropyrazolopyrazoles. d-nb.infonih.gov
Table 2: Summary of Synthetic Methodologies
| Section | Methodology | Key Features |
|---|---|---|
| 2.1.1.1 | Base-Promoted Cyclization | Uses base to induce intramolecular ring closure of functionalized precursors. mdpi.com |
| 2.1.1.2 | Metal-Catalyzed Cyclopropanation | Employs transition metals (Rh, Pd, Ru) to form the cyclopropane ring from diazo precursors or enynes. researchgate.netacs.org |
| 2.1.1.3 | Photoredox-Catalyzed Cyclization | Utilizes visible light and a photocatalyst to initiate radical-based ring formation. nih.gov |
Utilization of Stable and In Situ Generated Dipoles
A prominent method for constructing bicyclic hexane (B92381) frameworks involves [3+2] cycloaddition reactions, which utilize 1,3-dipoles. These dipoles can be stable, isolable compounds or generated in situ as reactive intermediates. Azomethine ylides are particularly useful 1,3-dipoles for synthesizing nitrogen-containing heterocyclic systems.
For instance, a reliable method has been developed for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives through the 1,3-dipolar cycloaddition of cyclopropenes with a stable azomethine ylide derived from Ruhemann's purple. beilstein-journals.org This reaction proceeds in moderate to good yields with high diastereofacial selectivity. beilstein-journals.org Similarly, the catalytic asymmetric [3+2] cycloaddition of azomethine ylides, generated from α-substituted iminoesters, with azirines has been shown to produce substituted 1,3-diazabicyclo[3.1.0]hexanes with high diastereoselectivity and enantioselectivity. rsc.org
Another approach involves the ring-opening of bicyclic diaziridines, such as 1,5-diazabicyclo[3.1.0]hexanes. These strained molecules can undergo C-N bond cleavage to form 1,3-dipolar azomethine imine intermediates. rsc.org These in situ generated dipoles readily participate in annulation reactions with various dipolarophiles to construct more complex heterocyclic systems. rsc.org
Table 1: Examples of Dipolar Cycloaddition for Bicyclo[3.1.0]hexane Synthesis
| Dipole Type | Dipolarophile | Resulting Framework | Key Features |
|---|---|---|---|
| Stable Azomethine Ylide | Cyclopropenes | Bis-spirocyclic 3-azabicyclo[3.1.0]hexane | High diastereoselectivity, moderate to good yields. beilstein-journals.org |
| In situ Azomethine Ylide | Azirines | 1,3-Diazabicyclo[3.1.0]hexane | Catalytic, asymmetric, forms two contiguous quaternary stereocentres. rsc.org |
Ring-Closing Reactions from Acyclic and Cyclic Precursors
Intramolecular ring-closing reactions are a powerful strategy for forming the strained bicyclic system of diazabicyclo[3.1.0]hexanes. These reactions often involve the formation of a key carbon-carbon or carbon-nitrogen bond to close the ring.
One documented pathway involves the acid-induced cleavage of a bicyclic aminal, which leads to an acyclic intermediate containing both an azomethine ylide and an iminium moiety. researchgate.net This intermediate can then undergo a 1,3-cyclization to re-form the cyclopropane ring, yielding a trans-1,2-cyclopropanediamine derivative. researchgate.net Other established methods for the related 3-azabicyclo[3.1.0]hexane framework include the intramolecular cyclopropanation of enynes and the oxidative cyclization of allylamines. researchgate.net
Furthermore, the derivatization of substituted cyclopropanes through intramolecular aminolysis reactions provides another route to this bicyclic core. researchgate.net A particularly efficient method is the base-induced intramolecular spirocyclization of specifically designed precursor molecules. researchgate.net
Annulation of New Cycles to Existing Ring Systems
Annulation involves the construction of a new ring onto a pre-existing ring system. This convergent approach can be highly efficient for building complex polycyclic molecules. A photoredox-mediated (3+2) annulation between cyclopropenes and aminocyclopropanes has been developed to create the bicyclo[3.1.0]hexane skeleton. nih.govsemanticscholar.org This method builds the five-membered ring onto the existing three-membered ring of the cyclopropane starting material. semanticscholar.org
For the synthesis of the diaza-analogue, an intermolecular [2+1] fused-annulation reaction between functionalized maleimide (B117702) derivatives and a one-carbon donor (such as a diazomethane (B1218177) derivative) can be employed. researchgate.net Additionally, existing 1,5-diazabicyclo[3.1.0]hexane systems can react with cyclopropenones. This process involves an initial cycloaddition followed by a ring expansion of the resulting adduct, effectively annulating a new ring system onto the starting bicyclic framework. chim.it
Protection Group Chemistry in the Synthesis of 3-Cbz-6-Boc-3,6-diazabicyclo[3.1.0]hexane
The synthesis of this compound is critically dependent on the strategic use of nitrogen protecting groups. The Cbz (carbobenzyloxy) and Boc (tert-butoxycarbonyl) groups are specifically chosen for their distinct chemical stabilities, which allows for their selective removal. This is known as an orthogonal protection strategy.
Strategic Application of Cbz (Carbobenzyloxy) Protection
The Cbz group is a robust protecting group for amines, often employed for its stability under a range of reaction conditions, particularly acidic conditions where the Boc group is labile. nih.gov In the synthesis of the target molecule, the Cbz group is typically introduced to protect one of the nitrogen atoms of the diazabicyclo[3.1.0]hexane core early in the synthetic sequence.
The Cbz group is stable to the conditions required for the subsequent introduction of the Boc group. ucla.edu It also provides a chromophore that can aid in the analysis of reaction progress using techniques like LC-MS. nih.gov Deprotection of the Cbz group is most commonly achieved through catalytic hydrogenolysis (e.g., using H₂ with a palladium catalyst), a method that does not affect the acid-sensitive Boc group. organic-chemistry.org Alternative, non-reductive deprotection can be achieved using reagents like aluminum chloride (AlCl₃) in a fluorinated solvent. organic-chemistry.org
Strategic Application of Boc (tert-Butoxycarbonyl) Protection
The Boc group is one of the most common amine protecting groups in organic synthesis due to its ease of introduction and its facile removal under acidic conditions. A general procedure for the introduction of a Boc group involves reacting the N-H precursor with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). ucla.edu
In the synthesis of this compound, the Boc group is installed on the second nitrogen atom of the Cbz-protected intermediate. ucla.edu The primary strategic advantage of the Boc group in this context is its lability to acid. It can be selectively cleaved using acids like trifluoroacetic acid (TFA) without disturbing the Cbz group, which is stable to these conditions. beilstein-journals.org
Orthogonal Protection and Deprotection Methodologies for Nitrogen Functionalities
The simultaneous presence of Cbz and Boc groups on the 3,6-diazabicyclo[3.1.0]hexane framework is a classic example of an orthogonal protection strategy. This strategy allows for the selective deprotection and subsequent functionalization of one nitrogen atom while the other remains protected.
This orthogonality is crucial for the synthesis of complex derivatives where the two nitrogen atoms require different substituents. For example, the Boc group can be removed with trifluoroacetic acid to liberate the N6-amine for further reaction, leaving the N3-Cbz group intact. beilstein-journals.org Conversely, the Cbz group can be removed by hydrogenolysis, leaving the N6-Boc group untouched. organic-chemistry.org This differential reactivity provides essential synthetic flexibility.
Table 2: Orthogonal Deprotection of Cbz and Boc Groups
| Protecting Group | Reagents for Removal | Stability of Other Group |
|---|---|---|
| Boc (tert-Butoxycarbonyl) | Trifluoroacetic Acid (TFA) beilstein-journals.org | Cbz group is stable |
| Cbz (Carbobenzyloxy) | H₂, Pd/C (Catalytic Hydrogenolysis) organic-chemistry.org | Boc group is stable |
This strategic use of orthogonal protecting groups is fundamental to the successful synthesis and subsequent chemical manipulation of the this compound molecule. ucla.edu
Optimization and Scalability of Synthetic Routes to this compound
One of the most significant advancements in this area is the development of highly efficient dirhodium(II) catalysts that can operate at very low loadings, a crucial factor for cost-effective large-scale synthesis. Research has demonstrated the effective use of ethyl diazoacetate for the cyclopropanation of N-Boc-2,5-dihydropyrrole, a key intermediate for the 3-azabicyclo[3.1.0]hexane core. semanticscholar.org
Optimization of Reaction Conditions
The optimization of the rhodium-catalyzed cyclopropanation has focused on several key parameters, including the choice of catalyst, catalyst loading, temperature, and reaction concentration. A study systematically investigated these variables to maximize the yield and turnover number (TON) of the reaction. semanticscholar.org The results of this optimization are summarized in the table below.
| Entry | Catalyst | Catalyst Loading (mol %) | Temperature (°C) | Yield (%) | Diastereomeric Ratio (exo/endo) |
|---|---|---|---|---|---|
| 1 | Rh₂(OAc)₄ | 0.005 | RT | Low | - |
| 2 | Rh₂(OAc)₄ | 0.005 | 90 | 9-32 | ~1:1 |
| 3 | Rh₂(esp)₂ | 0.005 | 70 | - | - |
| 4 | Rh₂(esp)₂ | 0.005 | 90 | 76 | ~1:1 |
As indicated in the data, the choice of catalyst has a profound impact on the reaction yield. The bridged tetracarboxylate catalyst, Rh₂(esp)₂, proved to be superior to the more common rhodium acetate (B1210297) (Rh₂(OAc)₄). semanticscholar.org Furthermore, increasing the reaction temperature to 90 °C significantly improved the yield of the desired cyclopropanated product. semanticscholar.org These optimized conditions allow for the reaction to be conducted with catalyst loadings as low as 0.005 mol%, which is a significant factor in the economic viability of a large-scale synthesis. semanticscholar.org
Scalability of the Synthetic Route
A critical aspect of any synthetic methodology is its scalability. The optimized rhodium-catalyzed cyclopropanation has been successfully scaled up to the gram scale, demonstrating its potential for industrial application. In a scaled-up reaction, the isolated yield of the exo/endo-3-azabicyclo[3.1.0]hexane-6-carboxylate mixture was significantly higher, reaching 90%. semanticscholar.org This improvement in yield upon scaling up is a common phenomenon in chemical synthesis.
The purification of the product on a large scale was also addressed. The exo/endo mixture of the 3-azabicyclo[3.1.0]hexane-6-carboxylate could be cleanly isolated by Kugelrohr distillation, obviating the need for chromatographic purification, which is often a bottleneck in large-scale production. semanticscholar.org
The resulting mixture of exo and endo isomers can then be carried forward. The introduction of the Cbz and Boc protecting groups at the 3- and 6-positions, respectively, would follow standard and well-established amination and protection chemistries to yield the final target compound, this compound. The scalability of these subsequent steps would rely on standard process optimization techniques.
Stereochemical Control and Enantioselective Synthesis of 3,6 Diazabicyclo 3.1.0 Hexane Derivatives
Diastereoselective and Enantioselective Methodologies
The synthesis of stereochemically pure 3,6-diazabicyclo[3.1.0]hexane derivatives is paramount for their targeted applications. Researchers have developed a range of diastereoselective and enantioselective methods to control the formation of specific stereoisomers.
Chiral transition-metal catalysis offers a powerful strategy for the enantioselective synthesis of the 3,6-diazabicyclo[3.1.0]hexane scaffold. By employing chiral ligands, chemists can create a chiral environment around the metal center, which directs the stereochemical outcome of the reaction.
Copper-Catalyzed Approaches:
Copper catalysts have proven effective in the asymmetric construction of the related 3-azabicyclo[3.1.0]hexane skeleton. A notable example is the highly diastereo- and enantioselective desymmetrization of prochiral cyclopropenes through a 1,3-dipolar cycloaddition of azomethine ylides, catalyzed by a Cu(CH₃CN)₄BF₄/Ph-Phosferrox complex. researchgate.netnih.gov This method allows for the synthesis of complex 3-azabicyclo[3.1.0]hexane derivatives with up to five contiguous stereogenic centers, achieving excellent yields and enantioselectivities (97 to >99% ee). researchgate.netnih.gov While this example focuses on a related scaffold, the principles are applicable to the synthesis of 3,6-diazabicyclo[3.1.0]hexane systems. A catalytic asymmetric [3+2] cycloaddition of α-substituted iminoesters with azirines using a CuI/(R)-Fesulphos catalytic system also yields substituted 1,3-diazabicyclo[3.1.0]hexanes with high diastereoselectivities and enantioselectivities (up to 98% ee). rsc.org
| Catalyst System | Reaction Type | Substrates | Product | Stereoselectivity | Ref |
| Cu(CH₃CN)₄BF₄/Ph-Phosferrox | 1,3-Dipolar Cycloaddition | Prochiral Cyclopropenes, Azomethine Ylides | 3-Azabicyclo[3.1.0]hexane derivatives | up to 99% ee | nih.gov |
| CuI/(R)-Fesulphos | [3+2] Cycloaddition | α-Substituted Iminoesters, Azirines | 1,3-Diazabicyclo[3.1.0]hexanes | up to 98% ee | rsc.org |
Iridium-Catalyzed Approaches:
Iridium catalysts are also valuable tools for the synthesis of this class of compounds. For instance, iridium-catalyzed transfer hydrogenation has been successfully employed in the synthesis of 3-azabicyclo[3.1.0]hexane derivatives. researchgate.net This method often involves the reduction of an unsaturated precursor, where the chiral iridium catalyst controls the facial selectivity of hydride delivery, thus establishing the stereocenters in the product.
In substrate-controlled synthesis, the stereochemistry of the final product is dictated by the existing stereocenters in the starting material. This approach is particularly useful when chiral starting materials are readily available.
One prominent strategy involves the dirhodium(II)-catalyzed cyclopropanation of N-protected 2,5-dihydropyrroles. The choice of catalyst and reaction conditions can selectively yield either the exo- or endo-diastereomer of the resulting 3-azabicyclo[3.1.0]hexane-6-carboxylate. nih.gov For example, the reaction of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate in the presence of a dirhodium(II) catalyst can be tuned to favor one diastereomer over the other with high selectivity. nih.gov This control is crucial as the biological activity of the final compound often depends on the relative orientation of the substituents.
A general methodology for the synthesis of potent and selective mGluR2/3 agonists involves a triethylaluminium-mediated intramolecular epoxide opening and cyclopropanation reaction, which provides highly functionalized bicyclo[3.1.0]hexane systems with perfect endo selectivity for hydrogen or fluorine substituents. nih.gov
When an enantioselective synthesis is not feasible or provides insufficient enantiomeric excess, classical resolution techniques can be employed to separate a racemic mixture into its constituent enantiomers.
For derivatives of 3-azabicyclo[3.1.0]hexane, optical resolution via the formation of diastereomeric salts is a common and effective method. researchgate.net For example, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been achieved, where the separation of enantiomers was accomplished through diastereomeric salt formation with a chiral resolving agent. researchgate.net This process involves reacting the racemic carboxylic acid with a chiral amine to form a pair of diastereomeric salts, which can then be separated by fractional crystallization due to their different physical properties. Alternatively, chromatography on a chiral stationary phase can be used for the separation. researchgate.net
| Resolution Method | Compound Type | Chiral Resolving Agent/Stationary Phase | Outcome | Ref |
| Diastereomeric Salt Formation | Carboxylic Acid Derivatives | Chiral Amines | Separation of Enantiomers | researchgate.net |
| Chiral Chromatography | Various Derivatives | Chiral Stationary Phase | Separation of Enantiomers | researchgate.net |
Stereochemical Outcomes in Ring-Opening and Transformation Reactions of Aziridine-Containing Bicycles
The strained aziridine (B145994) ring within the 3,6-diazabicyclo[3.1.0]hexane scaffold is susceptible to nucleophilic ring-opening reactions. The stereochemical course of these reactions is of significant interest as it allows for the introduction of new functional groups with defined stereochemistry.
The ring-opening of bicyclic aziridinium (B1262131) ions, such as 1-azoniabicyclo[3.1.0]hexane tosylate, with various nucleophiles proceeds in a regio- and stereoselective manner. ugent.be The outcome, leading to either piperidines or pyrrolidines, is dependent on the nature of the nucleophile and whether the reaction is under thermodynamic or kinetic control, as supported by DFT calculations. ugent.be
In a study on a selective aziridine amide ring-opening reaction, tert-butyl 6-benzoyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate was synthesized and subjected to ring-opening. acs.orgnih.gov This transformation provides direct access to trans-1,2-disubstituted amide scaffolds without epimerization, highlighting the stereoselective nature of the ring-opening process. acs.orgnih.gov The nucleophilic attack occurs predominantly at one of the bridgehead carbons of the aziridine, leading to a product with a specific relative stereochemistry.
Analysis of Conformational Restriction and Stereoisomerism in the 3,6-Diazabicyclo[3.1.0]hexane Scaffold
The rigid bicyclo[3.1.0]hexane framework imposes significant conformational constraints on the molecule. mdpi.com This rigidity is a key feature that is often exploited in drug design to lock a molecule in a specific bioactive conformation.
Studies on related 1,5-diazabicyclo[3.1.0]hexane systems have shown a strong preference for a "boat-like" conformation. nih.gov Gas-phase electron diffraction and quantum-chemical calculations revealed that the boat conformation is significantly more stable than the chair or twist conformations. nih.gov This preference is attributed to the stabilizing anomeric effect of n(N) → σ*(C-C) interactions. nih.gov The introduction of substituents can influence the conformational equilibrium. For example, 3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane exists as a mixture of chair and boat conformers. researchgate.net
The conformational restriction of the 3,6-diazabicyclo[3.1.0]hexane scaffold can be utilized to control the spatial arrangement of appended pharmacophores. This has been demonstrated in the design of selective histamine (B1213489) H₃ receptor ligands, where the bicyclic core serves to restrict the conformation of an imidazole (B134444) and an aminoalkyl side chain. mdpi.com The rigid nature of the scaffold effectively locks the C2-C3 bond rotation, leading to distinct anti and syn arrangements of the substituents. mdpi.com
| Bicyclic System | Dominant Conformation | Energy Difference (Boat vs. Chair) | Method | Ref |
| 1,5-Diazabicyclo[3.1.0]hexane | Boat | 3.8 kcal/mol | Gas-phase Electron Diffraction, MP2 Calculations | nih.gov |
| Bicyclo[3.1.0]hexane | Boat | - | X-ray Diffraction | rsc.org |
Mechanistic Investigations and Computational Studies on 3,6 Diazabicyclo 3.1.0 Hexane Chemistry
Elucidation of Reaction Mechanisms in Bicyclo[3.1.0]hexane Formation
The formation of the bicyclo[3.1.0]hexane skeleton often involves cycloaddition reactions, which are amenable to detailed computational investigation. beilstein-journals.org Theoretical studies are crucial in mapping the potential energy surfaces of these reactions, identifying key intermediates and transition states, and ultimately understanding the factors that govern reaction outcomes.
Density Functional Theory (DFT) Calculations for Cycloaddition Processes
Density Functional Theory (DFT) has become the workhorse of computational organic chemistry for studying reaction mechanisms. beilstein-journals.org For the formation of 3-azabicyclo[3.1.0]hexane derivatives through 1,3-dipolar cycloadditions of azomethine ylides with cyclopropenes, DFT calculations have been instrumental. beilstein-journals.org These studies typically involve optimizing the geometries of reactants, transition states, and products.
DFT calculations can elucidate the electronic effects of substituents on the reactants. For instance, the nature of protecting groups on a 3,6-diazabicyclo[3.1.0]hexane precursor, such as the electron-withdrawing Carboxybenzyl (Cbz) and tert-Butoxycarbonyl (Boc) groups, would be expected to significantly influence the nucleophilicity and electrophilicity of the reacting centers. Theoretical calculations can quantify these effects through analysis of molecular orbitals and charge distributions.
A common approach involves analyzing the frontier molecular orbitals (HOMO and LUMO) of the reactants to predict the feasibility and regioselectivity of the cycloaddition. The energy gap between the HOMO of the dipole and the LUMO of the dipolarophile (or vice versa) is a key indicator of reactivity. beilstein-journals.org
Table 1: Representative Data from DFT Calculations on Cycloaddition Reactions (Note: This table is illustrative, based on typical data from studies of similar compounds, as specific data for 3-Cbz-6-Boc-3,6-diazabicyclo[3.1.0]hexane is not available.)
| Parameter | Reactant A (e.g., Azomethine Ylide) | Reactant B (e.g., Alkene) | Transition State | Product |
| Relative Energy (kcal/mol) | 0.0 | 0.0 | +15.2 | -25.8 |
| HOMO Energy (eV) | -5.8 | -10.2 | - | - |
| LUMO Energy (eV) | -1.2 | +1.5 | - | - |
| Key Bond Distance (Å) | N/A | C=C: 1.34 | C-C (forming): 2.15 | C-C: 1.54 |
Computational Modeling of Transition States and Energetic Profiles
A critical aspect of mechanistic elucidation is the identification and characterization of transition states. Computational methods allow for the precise determination of the geometry of these fleeting structures. Frequency calculations are then performed to confirm that the optimized structure corresponds to a true transition state, characterized by a single imaginary frequency. beilstein-journals.org
Theoretical Analysis of Intramolecular Interactions Governing Stereoselectivity
Many synthetic routes to bicyclo[3.1.0]hexanes yield stereoisomeric products. Computational studies are particularly adept at explaining and predicting the observed stereoselectivity. beilstein-journals.org By calculating the activation energies for the transition states leading to different stereoisomers, the kinetically favored product can be identified. beilstein-journals.org
The origins of stereoselectivity can be dissected by analyzing the transition state geometries. Non-covalent interactions, such as steric hindrance, hydrogen bonding, or electrostatic interactions, can stabilize one transition state over another. For a molecule like this compound, the bulky Boc and Cbz protecting groups would play a significant role in dictating the stereochemical outcome of reactions at the bicyclic core. Theoretical models can quantify the energetic contributions of these intramolecular interactions.
Understanding Ring Strain and Reactivity in Bicyclo[3.1.0]hexane Systems
The bicyclo[3.1.0]hexane framework is characterized by significant ring strain due to the fusion of a five-membered ring with a cyclopropane (B1198618) ring. mathnet.ru This inherent strain is a major determinant of the reactivity of these molecules, often predisposing them to ring-opening reactions.
Computational methods can quantify the strain energy of the bicyclic system. This is typically done by comparing the calculated heat of formation of the cyclic molecule with that of a hypothetical strain-free acyclic analogue using isodesmic or homodesmotic reactions. The calculated strain energy can then be correlated with the observed reactivity. For instance, reactions that lead to a release of ring strain are generally thermodynamically favorable.
Table 2: Calculated Strain Energies for Bicyclic Systems (Note: This table provides representative values for comparison, as specific data for this compound is not available.)
| Compound | Calculated Strain Energy (kcal/mol) |
| Cyclopropane | 27.5 |
| Cyclopentane | 6.2 |
| Bicyclo[3.1.0]hexane | ~32-35 |
Predictive Computational Design for Novel Transformations and Functionalizations
Beyond explaining experimental observations, computational chemistry can be a predictive tool in the design of new synthetic methodologies. By modeling hypothetical reactions and functionalizations of the 3,6-diazabicyclo[3.1.0]hexane core, chemists can screen for promising transformations in silico before committing to laboratory work.
For example, computational models could be used to predict the regioselectivity of functionalizing the this compound skeleton. By calculating the activation barriers for reactions at different positions on the ring system, the most likely site of reaction can be identified. This predictive power can accelerate the discovery of novel derivatives with potential applications in medicinal chemistry and materials science. nih.gov
3 Cbz 6 Boc 3,6 Diazabicyclo 3.1.0 Hexane As a Versatile Synthetic Building Block
Role as a Key Intermediate in Complex Nitrogen-Containing Heterocycle Synthesis
The 3,6-diazabicyclo[3.1.0]hexane core is a conformationally constrained diamine that has found significant application as a key building block for more elaborate molecular architectures. The differential protection in 3-Cbz-6-Boc-3,6-diazabicyclo[3.1.0]hexane enhances its utility, enabling chemists to perform sequential and site-selective modifications.
The 3-azabicyclo[3.1.0]hexane framework is well-established as a rigid scaffold that can mimic the structure of proline, a critical amino acid in many peptides and proteins. nih.gov These structures are often referred to as proline-templated amino acids (PTAAs). nih.gov By constraining the geometry of the pyrrolidine (B122466) ring, these analogues are invaluable tools for studying peptide conformations and for the development of peptidomimetics with enhanced stability or binding affinity. nih.govnih.gov
Studies on oligomers composed of 3-azabicyclo[3.1.0]hexane-based amino acids indicate they can adopt a populated poly-L-proline type II (PPII) conformation, a key secondary structure in many biological recognition processes. nih.gov The this compound molecule represents a foundational scaffold from which more complex, functionalized, and fused bicyclic proline analogues can be synthesized to explore and modulate these biological interactions.
Spirocyclic scaffolds, which contain two rings sharing a single atom, are of growing interest in drug discovery due to their inherent three-dimensionality. The 3-azabicyclo[3.1.0]hexane framework is a common target in the synthesis of spirocyclic compounds. beilstein-journals.orgnih.gov One of the primary methods for constructing such systems is through 1,3-dipolar cycloaddition reactions. nih.govnih.gov In this approach, an azomethine ylide can react with a suitable dipolarophile to generate a spiro-fused 3-azabicyclo[3.1.0]hexane derivative in a highly stereoselective manner. beilstein-journals.orgnih.gov
For instance, the reaction of cyclopropenes with a stable azomethine ylide has been developed to produce bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane. beilstein-journals.org These reactions can proceed with high diastereoselectivity to afford complex spiro adducts in good yields. beilstein-journals.org While these methods typically form the azabicyclo[3.1.0]hexane ring during the spirocyclization, the pre-formed this compound serves as a valuable scaffold whose core structure is sought in these more complex spirocyclic architectures.
The 3-azabicyclo[3.1.0]hexane core is a "privileged structure," meaning it is a recurring motif in a variety of biologically active compounds and approved pharmaceuticals. unife.it Derivatives of this scaffold have been identified as opioid receptor antagonists, histone deacetylase inhibitors, and dipeptidyl peptidase-IV (DPP-IV) inhibitors. nih.gov
A prominent example is the broad-spectrum antibacterial agent Trovafloxacin, which contains a 6-amino-3-azabicyclo[3.1.0]hexane moiety as a crucial component responsible for its potent gyrase inhibition. beilstein-journals.org Furthermore, the related 6,6-dimethyl-3-azabicyclo[3.1.0]hexane is a key intermediate in the synthesis of the hepatitis C virus protease inhibitor Boceprevir. chemicalbook.com The this compound building block, with its orthogonally protected nitrogens, is an ideal starting material for accessing these types of pharmaceutically important cores, allowing for the introduction of required pharmacophoric elements at specific positions.
Strategies for Chemical Diversification from the 3,6-Diazabicyclo[3.1.0]hexane Core
The presence of two distinct, selectively removable protecting groups (Cbz and Boc) on this compound is the key to its utility in chemical diversification. The Boc group is readily cleaved under acidic conditions (e.g., trifluoroacetic acid), while the Cbz group is typically removed by hydrogenolysis. beilstein-journals.org This orthogonality allows for the selective functionalization of either nitrogen atom.
A powerful strategy for diversification involves the regioselective ring-opening of the strained aziridine (B145994) portion of the bicycle. In a study using a closely related analogue, tert-butyl 6-benzoyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate, the aziridine ring was opened by various nucleophiles. nih.govacs.org This reaction provides direct access to trans-1,2-disubstituted pyrrolidine scaffolds, which are themselves valuable motifs in drug discovery. nih.gov This transformation highlights how the bicyclic core can be used as a masked precursor to generate stereochemically defined acyclic or monocyclic structures.
The table below summarizes the outcomes of such a ring-opening reaction on a related benzoyl-protected scaffold. nih.gov
| Nucleophile | Product Structure | Yield (%) |
| o-Cresol | tert-Butyl (3S,4S)-3-benzamido-4-(2-methylphenoxy)pyrrolidine-1-carboxylate | 85% |
Data derived from the reaction of tert-butyl 6-benzoyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate. nih.gov
This strategy effectively converts the rigid bicyclic system into a more flexible, highly substituted pyrrolidine ring, demonstrating a powerful method for scaffold diversification. nih.gov
Synthesis of Analogues and Derivatives with Modified Substitution Patterns
Beyond functionalization of the nitrogen atoms, synthetic strategies have been developed to produce analogues of the 3,6-diazabicyclo[3.1.0]hexane core with various substitution patterns on the carbon framework. These methods provide access to a library of related scaffolds with diverse properties.
One effective approach involves a copper-free Sonogashira coupling of N-substituted cis-2-iodocyclopropanecarboxamides with terminal alkynes. nih.gov This is followed by a 5-exo-dig cyclization of the amide nitrogen onto the triple bond, efficiently yielding 4-methylene-3-azabicyclo[3.1.0]hexan-2-ones. nih.gov This method allows for the introduction of a wide variety of substituents at the 4-position of the bicyclic system.
Further derivatization can be achieved through Pictet-Spengler type cyclizations of these enamides, which generates new 3-azabicyclo[3.1.0]hexan-2-ones containing a quaternary stereocenter at the C4 position with high diastereoselectivity. nih.gov Catalytic asymmetric 1,3-dipolar cycloadditions between azomethine ylides and azirines have also been employed to construct substituted 1,3-diazabicyclo[3.1.0]hexanes with multiple contiguous stereocenters. rsc.org These synthetic advancements enable the creation of a diverse range of analogues with modified substitution patterns, expanding the chemical space accessible from this valuable bicyclic core.
Functionalization and Derivatization Strategies for the 3,6 Diazabicyclo 3.1.0 Hexane Scaffold
Regioselective Functionalization of the Bicyclic System
The 3,6-diazabicyclo[3.1.0]hexane scaffold possesses two nitrogen atoms, N-3 and N-6, which can be selectively functionalized. Regioselectivity is typically achieved by using orthogonal protecting groups, such as the Carboxybenzyl (Cbz) and tert-Butoxycarbonyl (Boc) groups present in 3-Cbz-6-Boc-3,6-diazabicyclo[3.1.0]hexane. The distinct chemical properties of these protecting groups allow for one nitrogen to be modified while the other remains protected.
The N-6 position, part of the aziridine (B145994) ring, and the N-3 position, part of the pyrrolidine (B122466) ring, exhibit different reactivity. For instance, the N-3 position can be readily acylated or alkylated after selective deprotection of the group at this position. Conversely, functionalization at the N-6 position often involves reactions that leverage the strain of the aziridine ring.
Research has demonstrated that reactions of the 3,6-diazabicyclo[3.1.0]hexane core with various electrophiles can be directed to a specific nitrogen atom based on the protecting groups and reaction conditions. beilstein-journals.org For example, in a differently protected system, exo-6-amino-3-(tert-butoxycarbonylaza)bicyclo[3.1.0]hexane, reactions with nitropolychlorobutadienes led to a series of highly functionalized derivatives, showcasing the regioselective nature of these transformations. beilstein-journals.org The ability to control which nitrogen atom reacts is fundamental to the synthesis of complex molecules built upon this scaffold.
Introduction of Diverse Functional Groups onto the Diazabicyclo[3.1.0]hexane Core
The 3,6-diazabicyclo[3.1.0]hexane core is amenable to the introduction of a wide array of functional groups, which is crucial for developing new therapeutic agents and chemical probes. nih.gov The synthetic accessibility of this scaffold allows for extensive derivatization.
Strategies for introducing new functionalities often begin with a protected scaffold, such as this compound. Depending on which protecting group is removed, either the N-3 or N-6 position becomes available for reaction.
Examples of Introduced Functional Groups:
Acyl Groups: Acylation of a deprotected nitrogen is a common strategy. For example, reacting tert-butyl 3,6-diazabicyclo[3.1.0]hexane-3-carboxylate with benzoic acid yields tert-butyl 6-benzoyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate. acs.orgnih.gov This introduces an aromatic benzoyl group, which can be a precursor for further transformations or a key pharmacophore.
Aryl and Heteroaryl Groups: Palladium-mediated cross-coupling reactions can be used to attach aryl or heteroaryl moieties, creating compounds with potential applications as enzyme inhibitors. unife.itnih.gov
Complex Substituents: More complex functionalities, such as persubstituted diene units, have been incorporated into the scaffold through reactions with potent precursors like nitropolychlorobutadienes. beilstein-journals.org
The table below summarizes various functionalization approaches on the diazabicyclo[3.1.0]hexane core.
| Precursor Scaffold | Reagent/Reaction Type | Functional Group Introduced | Reference |
| tert-Butyl 3,6-diazabicyclo[3.1.0]hexane-3-carboxylate | Benzoic Acid / Coupling | Benzoyl | acs.orgnih.gov |
| exo-6-Amino-3-(tert-butoxycarbonylaza)bicyclo[3.1.0]hexane | Nitrotrichlorobuta-1,3-dienes | Tris(amino)butadiene | beilstein-journals.org |
| Monoprotected 3,6-diazabicyclo[3.2.0]heptane (analogue) | Bromobenzene / Pd-mediated coupling | Phenyl | unife.it |
| 2-Cyanopyrrolidine derivatives | N-(aryl)-3-azabicyclo[3.1.0]hexane | N-Aryl group at P(2) region | nih.gov |
Controlled Ring-Opening Reactions and Subsequent Transformations (e.g., Aziridine Amide Ring-Opening)
A key strategy for elaborating the 3,6-diazabicyclo[3.1.0]hexane scaffold involves the controlled ring-opening of the strained aziridine moiety. This approach transforms the compact bicyclic system into a highly functionalized monocyclic pyrrolidine derivative, often creating new stereocenters.
A notable example is the selective aziridine amide ring-opening reaction. acs.orgnih.gov In this transformation, a substrate like tert-butyl 6-benzoyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate undergoes a ring-opening reaction when treated with various nucleophiles. This reaction is highly regioselective, with the nucleophile attacking the more substituted carbon of the aziridine ring. acs.org
The process generates trans-1,2-disubstituted pyrrolidine scaffolds, which are valuable motifs in medicinal chemistry. acs.org A key feature of this method is its broad scope, accommodating sterically hindered nucleophiles. acs.org The proposed mechanism involves a nucleophilic SN2 substitution via a 6-membered transition state. acs.orgnih.gov However, the reaction has limitations; for instance, aliphatic alcohols and anilines were found to be ineffective nucleophiles under the reported conditions due to their lack of acidity. acs.orgnih.gov
The table below details the scope of the aziridine amide ring-opening reaction with various phenol-based nucleophiles.
| Substrate | Nucleophile | Product | Yield | Reference |
| tert-Butyl 6-benzoyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate | o-Cresol | tert-Butyl (3S,4S)-3-benzamido-4-(2-methylphenoxy)pyrrolidine-1-carboxylate | 85% | nih.gov |
| tert-Butyl 6-benzoyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate | 2,6-Dimethylphenol | tert-Butyl (3S,4S)-3-benzamido-4-(2,6-dimethylphenoxy)pyrrolidine-1-carboxylate | 95% | acs.org |
| tert-Butyl 6-benzoyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate | 2-Isopropylphenol | tert-Butyl (3S,4S)-3-benzamido-4-(2-isopropylphenoxy)pyrrolidine-1-carboxylate | 95% | acs.org |
| tert-Butyl 6-benzoyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate | 4-Methoxyphenol | tert-Butyl (3S,4S)-3-benzamido-4-(4-methoxyphenoxy)pyrrolidine-1-carboxylate | 95% | acs.org |
Selective Modifications at the Carbamate Protecting Groups to Enable Further Reactivity
The use of orthogonal protecting groups, such as Cbz and Boc on the 3- and 6-positions of the diazabicyclo[3.1.0]hexane scaffold, is a cornerstone of its synthetic utility. The ability to selectively remove one protecting group in the presence of the other allows for sequential and site-specific modifications. masterorganicchemistry.comchem-station.com
Boc Group Removal: The tert-Butoxycarbonyl (Boc) group is labile under acidic conditions. masterorganicchemistry.com Treatment with acids like trifluoroacetic acid (TFA) selectively cleaves the Boc group, exposing the N-3 amine for further functionalization while leaving the Cbz group at N-6 intact. beilstein-journals.org This strategy is widely used to introduce substituents on the pyrrolidine portion of the scaffold.
Cbz Group Removal: The Carboxybenzyl (Cbz) group is stable to the acidic conditions used for Boc removal but can be cleaved under neutral conditions via catalytic hydrogenation (e.g., using H2 gas and a palladium catalyst). masterorganicchemistry.com This process removes the Cbz group, freeing the N-6 amine for subsequent reactions without affecting the Boc group.
This orthogonal strategy provides precise control over the synthesis of complex derivatives. For example, a 4-Ns (nosyl) protecting group has been shown to be removable in the presence of a Boc group, demonstrating the potential for increased functionalization of the scaffold through selective deprotection schemes. acs.org The choice of protecting groups and the sequence of their removal are critical planning steps in the synthesis of targeted 3,6-diazabicyclo[3.1.0]hexane derivatives. masterorganicchemistry.comnih.gov
| Protecting Group | Position | Deprotection Reagent/Condition | Stability | Reference |
| Boc (tert-Butoxycarbonyl) | N-3 | Trifluoroacetic Acid (TFA) | Unstable to acid; stable to hydrogenolysis | beilstein-journals.orgmasterorganicchemistry.com |
| Cbz (Carboxybenzyl) | N-6 | H2, Pd/C (Catalytic Hydrogenation) | Stable to acid; unstable to hydrogenolysis | masterorganicchemistry.com |
Advanced Analytical Techniques for Structural Elucidation in Synthetic Studies
Application of Spectroscopic Methods for Confirmation of Stereochemistry and Regioselectivity
Spectroscopic methods are indispensable tools for the structural elucidation of synthetic intermediates. Techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) provide detailed information regarding the connectivity, chemical environment, and stereochemical arrangement of atoms within a molecule.
In the case of 3,6-diazabicyclo[3.1.0]hexane derivatives, ¹H and ¹³C NMR spectroscopy are fundamental for confirming the successful construction of the bicyclic core and the installation of the Cbz (carboxybenzyl) and Boc (tert-butyloxycarbonyl) protecting groups. The proton NMR spectrum typically reveals characteristic signals for the protons on the bicyclic frame. The coupling constants (J-values) between adjacent protons, particularly the bridgehead protons, are crucial for deducing the cis or trans fusion of the cyclopropane (B1198618) and pyrrolidine (B122466) rings. For instance, a cis-fusion, which is common in this scaffold, results in specific dihedral angles that can be correlated to the observed coupling constants.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish proton-proton and proton-carbon correlations, respectively, confirming the atomic connectivity of the entire molecule. Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide definitive evidence for the spatial proximity of protons, which is instrumental in assigning the relative stereochemistry of substituents on the bicyclic system.
High-Resolution Mass Spectrometry is used to confirm the elemental composition of the synthesized compound. The measured mass-to-charge ratio (m/z) is compared to the calculated value for the expected molecular formula, with high accuracy (typically within 5 ppm), providing strong evidence for the compound's identity.
Table 1: Representative Spectroscopic Data for a Substituted Diazabicyclo[3.1.0]hexane Analog Data presented is for a structurally related compound, tert-butyl 6-benzoyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate, to illustrate typical spectral characteristics. acs.org
| Technique | Parameter | Observed Value/Range | Interpretation |
| ¹H NMR | Chemical Shift (δ) | 1.4-1.5 ppm | Singlet, 9H, corresponding to the tert-butyl protons of the Boc group. |
| 3.5-4.0 ppm | Multiplets corresponding to the methylene protons of the pyrrolidine ring. | ||
| 7.4-7.8 ppm | Multiplets corresponding to the aromatic protons of the protecting group. | ||
| ¹³C NMR | Chemical Shift (δ) | ~28 ppm | Methyl carbons of the Boc group. |
| ~80 ppm | Quaternary carbon of the Boc group. | ||
| ~127-132 ppm | Aromatic carbons. | ||
| ~154 ppm | Carbonyl carbon of the Boc group. | ||
| ~170 ppm | Carbonyl carbon of the benzoyl/Cbz group. | ||
| HRMS (ESI) | [M+H]⁺ | Calculated vs. Found | Confirms the elemental composition and molecular weight of the compound. |
Utility of X-ray Crystallography for Absolute Stereochemistry Determination
While spectroscopic methods are powerful for determining relative stereochemistry, single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule. purdue.edu This technique provides a precise three-dimensional map of the electron density within a crystal, allowing for the exact placement of every atom in the molecule and the unit cell.
For chiral intermediates in the synthesis of complex molecules, obtaining a single crystal suitable for X-ray diffraction can be a crucial step. The resulting crystal structure provides unequivocal proof of:
Connectivity: The bonding arrangement of all atoms.
Relative Stereochemistry: The spatial orientation of all stereocenters relative to one another, confirming the cis or trans ring fusion.
Absolute Stereochemistry: Through the use of anomalous dispersion, the absolute configuration (R/S) of each chiral center can be determined, which is essential for molecules intended for biological applications.
In the context of 3-azabicyclo[3.1.0]hexane derivatives, X-ray crystallography has been used to confirm the diastereoselectivity of synthetic reactions. purdue.edursc.org The data generated not only validates the molecular structure but also provides valuable insights into conformational preferences and intermolecular interactions, such as hydrogen bonding, within the crystal lattice.
Table 2: Key Parameters Obtained from Single-Crystal X-ray Diffraction Analysis
| Parameter | Description | Significance |
| Crystal System | The classification of the crystal based on its lattice parameters (e.g., monoclinic, orthorhombic). | Provides fundamental information about the crystal's symmetry. |
| Space Group | The group of symmetry operations that describe the crystal's structure. | Determines the arrangement of molecules within the unit cell. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | Defines the size and shape of the repeating unit of the crystal. |
| Bond Lengths & Angles | Precise measurements of the distances between bonded atoms and the angles they form. | Confirms the expected molecular geometry and can reveal strain or unusual bonding. |
| Torsional Angles | The dihedral angles between four consecutively bonded atoms. | Defines the conformation of the molecule, such as the pucker of the pyrrolidine ring. |
| Flack Parameter | A value used to determine the absolute configuration of a chiral, non-centrosymmetric crystal structure. | A value close to zero for the correct enantiomer confirms the absolute stereochemistry. |
Chromatographic and Spectrometric Purity Assessment in Multi-step Synthesis of Complex Intermediates
The synthesis of complex molecules like 3-Cbz-6-Boc-3,6-diazabicyclo[3.1.0]hexane often involves multiple steps, each requiring rigorous purification and purity assessment to ensure the quality of the final product. A combination of chromatographic and spectrometric techniques is employed for this purpose.
Chromatographic Methods:
Thin Layer Chromatography (TLC): Used for rapid, qualitative monitoring of reaction progress and for determining appropriate solvent systems for column chromatography. nih.gov
Flash Column Chromatography: The primary method for purifying intermediates and final products on a preparative scale, separating the desired compound from starting materials, reagents, and byproducts based on differential adsorption to a stationary phase (e.g., silica gel). acs.orgrsc.org
High-Performance Liquid Chromatography (HPLC): A high-resolution technique used to determine the purity of a sample with high accuracy. By comparing the peak area of the main component to the total area of all peaks, a quantitative measure of purity (e.g., >95%) can be established. Chiral HPLC can also be used to determine enantiomeric excess.
Spectrometric Methods:
Mass Spectrometry (MS): Often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it is used to identify components of a mixture by their mass-to-charge ratio. rug.nl This is crucial for identifying potential impurities.
High-Resolution Mass Spectrometry (HRMS): As mentioned earlier, HRMS confirms the elemental composition of the main product, but it can also be used to propose formulas for unknown impurities. nih.gov
NMR Spectroscopy: While primarily a structural elucidation tool, ¹H NMR can also serve as an excellent method for assessing purity. The presence of unexpected signals can indicate impurities, and integration of signals can sometimes allow for quantification of purity against a known internal standard.
Table 3: Summary of Techniques for Purity Assessment
| Technique | Type | Primary Use in Purity Assessment |
| TLC | Chromatographic | Qualitative reaction monitoring and method development. |
| Column Chromatography | Chromatographic | Preparative purification of compounds. acs.org |
| HPLC | Chromatographic | Quantitative purity determination and enantiomeric excess analysis. |
| LC-MS / GC-MS | Chromatographic & Spectrometric | Separation and identification of components in a mixture; impurity profiling. rug.nl |
| ¹H NMR | Spectroscopic | Detection of impurities and structural confirmation. |
| HRMS | Spectrometric | Confirmation of elemental composition of the desired product. nih.gov |
Conclusion and Future Research Directions
Summary of Major Advances in the Synthesis and Utility of 3-Cbz-6-Boc-3,6-diazabicyclo[3.1.0]hexane
Advances in the synthesis of the 3,6-diazabicyclo[3.1.0]hexane core have been significant, paving the way for derivatives like the 3-Cbz-6-Boc protected version. A primary synthetic route involves the cyclopropanation of a pyrrole (B145914) or dihydropyrrole precursor, followed by the introduction and manipulation of nitrogen protecting groups. The Cbz and Boc groups are ideal for this scaffold as they allow for selective deprotection and subsequent functionalization at either the N3 or N6 position. masterorganicchemistry.com The Cbz group is typically removed via hydrogenolysis, while the Boc group is cleaved under acidic conditions. total-synthesis.commasterorganicchemistry.com
The primary utility of this compound lies in its role as a constrained diamine scaffold. lifechemicals.com Such rigid structures are highly sought after in drug discovery because they can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity. lifechemicals.com This particular compound provides a platform for arranging pharmacophoric elements in a precise spatial orientation, making it a key intermediate in the synthesis of novel therapeutics. The 3-azabicyclo[3.1.0]hexane framework is a core component in various biologically active agents, including opioid receptor antagonists and histone deacetylase inhibitors. beilstein-journals.orgnih.gov
Emerging Synthetic Methodologies for Azabicyclo[3.1.0]hexane Construction
The construction of the core azabicyclo[3.1.0]hexane skeleton has been an area of intense research, with several innovative methodologies emerging. nih.govrjsvd.comresearchgate.net These new methods offer improvements in efficiency, stereoselectivity, and substrate scope over traditional approaches.
| Methodology | Description | Key Features |
| Transition-Metal Catalysis | Dirhodium(II) and copper complexes are widely used to catalyze the cyclopropanation of N-Boc-2,5-dihydropyrrole and related alkenes with diazoacetates. researchgate.netacs.org Palladium-catalyzed cyclization of 1,6-enynes also provides access to this scaffold. researchgate.net | High efficiency, potential for high stereoselectivity with chiral catalysts, low catalyst loadings. researchgate.netacs.org |
| 1,3-Dipolar Cycloaddition | The reaction of azomethine ylides with cyclopropenes offers a powerful route to construct the bicyclic system with high stereoselectivity. beilstein-journals.orgnih.govthieme-connect.com | High atom economy, mild reaction conditions, and the ability to create complex spirocyclic derivatives. nih.govthieme-connect.com |
| Photochemical Synthesis | Photochemical decomposition of pyrazolines derived from maleimides provides a metal-free pathway to synthesize functionalized 3-azabicyclo[3.1.0]hexane derivatives. nih.govresearchgate.net | Mild conditions, excellent functional group tolerance, avoids expensive metal catalysts. nih.gov |
| Intramolecular C–H Functionalization | Rhodium-alkylcarbene mediated intramolecular C-H insertion reactions have been developed for rapid access to the azabicyclo[3.1.0]hexane core. researchgate.net | High efficiency in forming the strained bicyclic system. |
These emerging strategies provide chemists with a versatile toolbox to construct the azabicyclo[3.1.0]hexane core, enabling the synthesis of a wider array of derivatives for various applications.
Future Potential for Novel Synthetic Applications and Scaffold Generation
The unique, rigid, three-dimensional structure of this compound makes it an ideal starting point for generating novel molecular scaffolds. lifechemicals.com In medicinal chemistry, there is a continuous drive to explore new chemical space, moving away from flat, aromatic structures towards more complex, sp³-rich molecules that can offer improved pharmacological properties. acs.orgacs.org
The future applications of this compound and its derivatives are promising:
Drug Discovery: As a conformationally restricted diamine, it can be used to develop highly selective ligands for various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The rigid framework allows for the precise positioning of substituents to optimize target engagement. lifechemicals.comacs.org
Fragment-Based Drug Discovery (FBDD): The core scaffold can be used as a novel fragment for FBDD campaigns, providing a starting point for the development of new lead compounds.
Peptidomimetics: The constrained bicyclic structure can serve as a dipeptide isostere, mimicking the turn structures of peptides while offering enhanced metabolic stability.
Materials Science: The incorporation of such rigid bicyclic units into polymers or other materials could impart unique structural and functional properties. nih.gov
The ability to selectively functionalize the two nitrogen atoms allows for the creation of diverse compound libraries, accelerating the discovery of new bioactive molecules. acs.org
Prospective Areas for Enhanced Mechanistic Understanding and Stereochemical Control
While significant progress has been made, challenges remain, particularly in achieving complete stereochemical control during the synthesis of substituted azabicyclo[3.1.0]hexane systems. The formation of the fused cyclopropane (B1198618) ring can result in either exo or endo products, and controlling this diastereoselectivity is crucial.
Future research will likely focus on several key areas:
Advanced Catalyst Design: The development of new chiral catalysts, particularly for rhodium- and copper-mediated cyclopropanations, is essential for achieving higher enantioselectivity and diastereoselectivity. acs.orgnih.govrsc.org Understanding how the catalyst structure influences the transition state of the reaction is paramount. nih.gov
Computational Studies: Density Functional Theory (DFT) calculations have already proven valuable for understanding the mechanism of 1,3-dipolar cycloaddition reactions used to form this scaffold. beilstein-journals.orgnih.govbeilstein-archives.orgnih.gov Further computational studies can help elucidate reaction pathways, predict stereochemical outcomes, and guide the rational design of new catalysts and reaction conditions. nih.govnih.gov
Mechanistic Investigations: Detailed kinetic and mechanistic studies of emerging synthetic methods will provide a deeper understanding of the reaction intermediates and transition states. This knowledge is critical for optimizing reaction conditions to favor the desired stereoisomer. nih.gov
Substrate Control: Investigating how the electronic and steric properties of substituents on the pyrrole and diazo precursors influence stereoselectivity can lead to substrate-controlled synthetic strategies, complementing catalyst-controlled approaches.
By addressing these areas, chemists can refine the synthesis of complex molecules based on the 3,6-diazabicyclo[3.1.0]hexane scaffold, unlocking its full potential in science and medicine.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Catalyst/Reagents | Yield (%) | Diastereoselectivity | Reference |
|---|---|---|---|---|
| Pd-Catalyzed Cycloprop. | Pd(OAc)₂, XPhos | 85–90 | >20:1 | |
| (3 + 2) Annulation | Ru(bpy)₃Cl₂, DIPEA | 60–75 | Moderate | |
| Aziridine Fusion | Butyllithium, THF | 50–65 | N/A |
How can researchers address diastereoselectivity challenges in cyclopropanation reactions for azabicyclo[3.1.0]hexanes?
Advanced Research Focus
Diastereoselectivity depends on:
- Steric and Electronic Effects : Bulky protecting groups (e.g., Boc, Cbz) on nitrogen atoms direct cyclopropane ring formation. For example, Boc groups enhance steric control, favoring endo transition states .
- Catalyst Optimization : Chiral phosphine ligands (e.g., Josiphos) improve enantiomeric excess (ee) in asymmetric cyclopropanation .
- Solvent and Temperature : Polar aprotic solvents (DMF, DMSO) and low temperatures (−40°C) stabilize reactive intermediates, reducing side reactions .
What structural characterization techniques are critical for confirming the bicyclo[3.1.0]hexane conformation?
Q. Basic Research Focus
Q. Table 2: Structural Parameters from Crystallography
| Compound | Space Group | Ring Conformation | Key Bond Angles (°) | Reference |
|---|---|---|---|---|
| N′-Isopropylidene derivative | P Triclinic | Boat | C1–C2–C3: 104.7 | |
| 6-(p-Iodobenzenesulfonyl)-3-oxa-6-aza | C2/c | Boat | O–C–N: 112 |
How is the biological activity of azabicyclo[3.1.0]hexane derivatives evaluated in drug discovery?
Q. Advanced Research Focus
- Antimicrobial Assays : MIC (Minimum Inhibitory Concentration) testing against Gram-positive bacteria (e.g., S. aureus) for fluoroquinolone derivatives like Trovafloxacin .
- Antiviral Screening : siRNA modification studies using bicyclo[3.1.0]hexane pseudosugars to assess RNA interference efficacy (e.g., IC₅₀ values in HeLa cells) .
- Mechanistic Studies : Topoisomerase II inhibition assays (DNA relaxation assays) to quantify IC₅₀ and binding kinetics .
What computational methods predict the reactivity of 3,6-diazabicyclo[3.1.0]hexane derivatives?
Q. Advanced Research Focus
- DFT Calculations : B3LYP/6-31G* models optimize transition states for cyclopropanation, predicting regioselectivity .
- Molecular Dynamics (MD) : Simulate conformational flexibility in aqueous environments (e.g., RMSD < 2.0 Å over 100 ns) .
How should researchers resolve contradictions in pharmacological data for azabicyclo[3.1.0]hexane analogs?
Q. Advanced Research Focus
- Meta-Analysis : Compare IC₅₀ values across studies (e.g., Trovafloxacin’s IC₅₀ ranges from 0.1–1.0 µM depending on bacterial strain) .
- Structural Reassessment : Verify stereochemistry via chiral HPLC or X-ray to rule out enantiomer-driven discrepancies .
What reaction mechanisms govern the ring-opening of bicyclo[3.1.0]hexane scaffolds?
Q. Advanced Research Focus
- Acid-Catalyzed Ring Expansion : Protonation of the nitrogen triggers cyclopropane ring cleavage, forming pyrrolidine intermediates (e.g., HCl in MeOH, 60°C) .
- Reductive Alkylation : Sodium cyanoborohydride mediates reductive amination, retaining bicyclic rigidity .
What purification challenges arise in isolating 3,6-diazabicyclo[3.1.0]hexane derivatives?
Q. Basic Research Focus
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves diastereomers .
- Recrystallization : Ethyl acetate/hexane mixtures yield high-purity crystals (mp 120–125°C) .
How do substituents on the bicyclo[3.1.0]hexane core influence structure-activity relationships (SAR)?
Q. Advanced Research Focus
- Electron-Withdrawing Groups (EWGs) : Fluorine at C6 enhances metabolic stability (e.g., 6,6-difluoro analogs show 2x longer half-life in vivo) .
- Bulkier Protections : Cbz groups at N3 improve blood-brain barrier penetration in CNS-targeted agents .
What role does X-ray crystallography play in optimizing azabicyclo[3.1.0]hexane-based inhibitors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
